molecular formula C14H9ClN2S B7530901 2-(4-chlorophenyl)-1H-quinazoline-4-thione

2-(4-chlorophenyl)-1H-quinazoline-4-thione

Cat. No.: B7530901
M. Wt: 272.8 g/mol
InChI Key: DKFARJWFOPYXTN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1H-quinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a 4-chlorophenyl group and a thione moiety in this compound adds to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-1H-quinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFARJWFOPYXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1H-quinazoline-4-thione typically involves the reaction of 4-chloroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired quinazoline-4-thione derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-1H-quinazoline-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1H-quinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and exhibit antimicrobial effects by disrupting essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-1H-quinazoline-4-thione is unique due to the presence of both a 4-chlorophenyl group and a thione moiety, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound for various scientific and industrial applications .

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